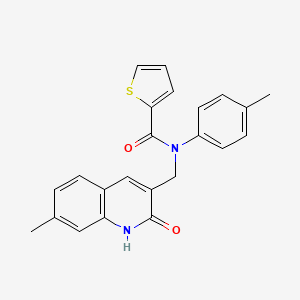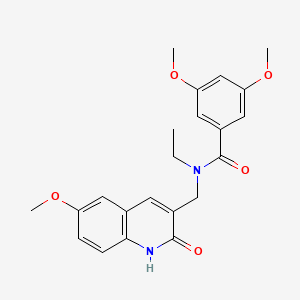
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate is a synthetic compound widely used in scientific research. It is a tetrazole derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a vital role in the nervous system.
Biochemical and Physiological Effects:
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been shown to improve memory and cognitive function in animal models. Furthermore, Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in lab experiments include its high potency and selectivity towards certain enzymes, making it a valuable tool in enzyme inhibition studies. Furthermore, this compound is relatively easy to synthesize, making it readily available for use in scientific research.
The limitations of using Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in lab experiments include its potential toxicity and limited solubility in water. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in scientific research. One potential direction is the development of new drugs with potential therapeutic effects based on the tetrazole moiety. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Additionally, the synthesis of new tetrazole derivatives may lead to the discovery of new compounds with valuable properties for scientific research.
Synthesemethoden
The synthesis of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate involves the reaction between 4-carbomethoxybenzoyl chloride and sodium azide. This reaction results in the formation of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate as a white crystalline powder. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the tetrazole moiety into molecules. This compound is also used in medicinal chemistry to develop new drugs with potential therapeutic effects. Furthermore, Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has been found to be a potent inhibitor of certain enzymes, making it a valuable tool in enzyme inhibition studies.
Eigenschaften
IUPAC Name |
methyl 4-(1-methyltetrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-9(11-12-13-14)7-3-5-8(6-4-7)10(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKLDJYWGKWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)








